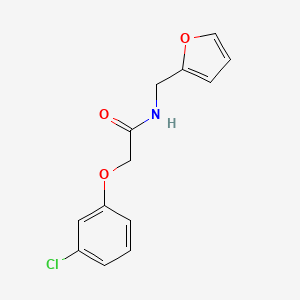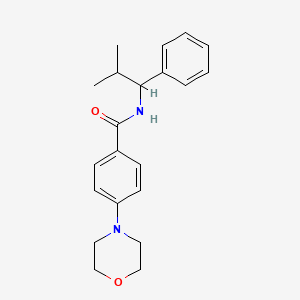
2-chlorophenyl 3-(4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions and the use of dipolarophiles to construct bioactive heterocycles. For instance, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile was synthesized through a base-catalyzed reaction involving 3,4,5-trimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile (Kavitha et al., 2006). Another method employs 4-methoxylphenylhydrazine hydrochloride as a starting material, leading to 3-(4-methoxyphenyldiazo) acrylic acid through novel reactions (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by single crystal X-ray diffraction, revealing specific crystallization patterns and space groups, such as monoclinic P21/c. This allows for the examination of inter and intramolecular hydrogen bonds, contributing to the understanding of their molecular geometry (Kavitha et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the electronegativity of substituents on the benzene ring, affecting the novel reaction pathways they undergo (Liu et al., 2009). The synthesis involves esterification and ring-opening reactions under specific conditions to achieve high yields (Fan Hui, 2007).
Physical Properties Analysis
The physical properties, such as crystallization patterns and hydrogen bonding capabilities, are crucial for understanding the compound's stability and potential applications. These properties are directly related to their molecular structure and synthesis conditions (Kavitha et al., 2006).
Chemical Properties Analysis
The compound's chemical properties, including reactivity ratios and molecular weight distributions, are essential for its application in polymer science and organic synthesis. Copolymerization reactions and the analysis of reactivity ratios offer insights into its behavior in different chemical environments (Thamizharasi et al., 1999).
Aplicaciones Científicas De Investigación
Synthesis and Copolymerization
The research on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds similar to 2-chlorophenyl 3-(4-methoxyphenyl)acrylate, highlights their potential in creating novel copolymers with styrene. These compounds are synthesized through Knoevenagel condensation and characterized by various analytical techniques. The copolymers exhibit two-step decomposition under nitrogen, indicating their thermal stability and potential for advanced material applications (Whelpley et al., 2022).
Corrosion Inhibition
Acrylamide derivatives related to 2-chlorophenyl 3-(4-methoxyphenyl)acrylate have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrate significant inhibition efficiency, suggesting their utility in protecting metal surfaces from corrosive environments. The research integrates both experimental and theoretical approaches, including density functional theory (DFT) and Monte Carlo (MC) simulations, to understand the mechanism of corrosion inhibition (Abu-Rayyan et al., 2022).
Photoinitiation and Photopolymerization
Another significant application involves the use of related acrylate compounds as photoinitiators in the free radical photopolymerization (FRP) of (meth)acrylates under LED irradiation. This research demonstrates the efficiency of these compounds, alone or in combination with additives, in initiating polymerization under near UV or visible light, offering promising avenues for developing advanced materials with controlled polymerization processes (Zhang et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-9-6-12(7-10-13)8-11-16(18)20-15-5-3-2-4-14(15)17/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITULFRGSWGNFJO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)
![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)


![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)
![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)